molecular formula C12H15BrO3 B6172785 methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate CAS No. 1415324-22-9

methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate

Cat. No.: B6172785
CAS No.: 1415324-22-9
M. Wt: 287.1
InChI Key:
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Description

Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate is an organic compound with the molecular formula C12H15BrO3 It is a derivative of phenoxypropanoate and contains a bromomethyl group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate typically involves the reaction of 3-(bromomethyl)phenol with methyl 2-bromo-2-methylpropanoate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetone. The mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols.

Scientific Research Applications

Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-(bromomethyl)propionate
  • Methyl 2-bromo-2-methylpropanoate
  • 3-(Bromomethyl)phenol

Uniqueness

Methyl 2-[3-(bromomethyl)phenoxy]-2-methylpropanoate is unique due to the presence of both a bromomethyl group and an ester group attached to a phenoxypropanoate backbone

Properties

CAS No.

1415324-22-9

Molecular Formula

C12H15BrO3

Molecular Weight

287.1

Purity

95

Origin of Product

United States

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